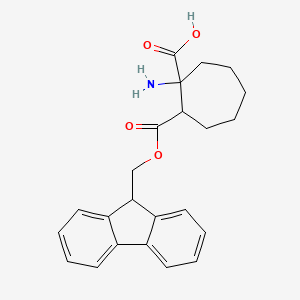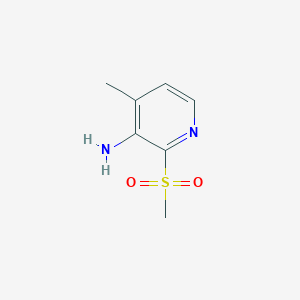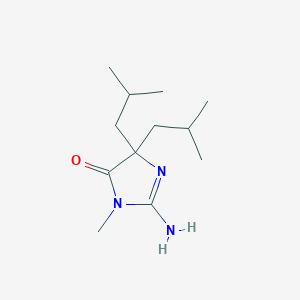
2-Imino-5,5-diisobutyl-3-methylimidazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Imino-5,5-diisobutyl-3-methylimidazolidin-4-one is a chemical compound with the molecular formula C11H22N3O. This compound is part of the imidazolidinone family, which is known for its diverse applications in various fields, including medicinal chemistry and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imino-5,5-diisobutyl-3-methylimidazolidin-4-one typically involves the reaction of appropriate amines with carbonyl compounds under controlled conditions. One common method involves the reaction of 5,5-diisobutyl-3-methylimidazolidin-4-one with an appropriate amine to introduce the imino group. The reaction conditions often include the use of solvents like ethanol or methanol and may require catalysts to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pressure, and reaction time to optimize the production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-Imino-5,5-diisobutyl-3-methylimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding oxo-compounds.
Reduction: Reduced amine derivatives.
Substitution: Substituted imidazolidinone derivatives.
Aplicaciones Científicas De Investigación
2-Imino-5,5-diisobutyl-3-methylimidazolidin-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Imino-5,5-diisobutyl-3-methylimidazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The imino group can form hydrogen bonds or ionic interactions with active sites, leading to inhibition or modulation of enzyme activity. This compound may also interact with cellular pathways, affecting processes like cell proliferation or apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
2-Imino-1-methylimidazolidin-4-one: Known for its use in medicinal chemistry.
2-Imino-1-ethylimidazolidin-4-one: Explored for its biological activities.
2-Imino-1-phenylimidazolidin-4-one: Studied for its potential therapeutic applications.
Uniqueness
2-Imino-5,5-diisobutyl-3-methylimidazolidin-4-one stands out due to its unique structural features, such as the presence of bulky isobutyl groups, which can influence its reactivity and interaction with biological targets. This structural uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C12H23N3O |
|---|---|
Peso molecular |
225.33 g/mol |
Nombre IUPAC |
2-amino-3-methyl-5,5-bis(2-methylpropyl)imidazol-4-one |
InChI |
InChI=1S/C12H23N3O/c1-8(2)6-12(7-9(3)4)10(16)15(5)11(13)14-12/h8-9H,6-7H2,1-5H3,(H2,13,14) |
Clave InChI |
QJINRIDHSZMNRJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1(C(=O)N(C(=N1)N)C)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]benzoate](/img/structure/B13934235.png)


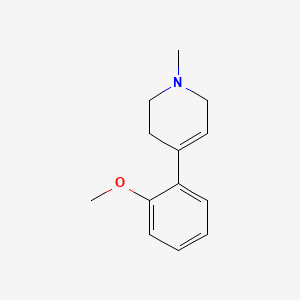

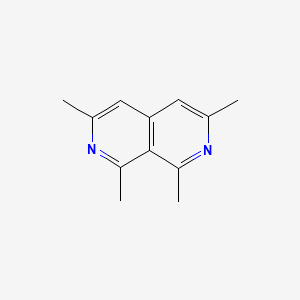
![4-Hydroxy-5-methoxy-3'-(phenylmethoxy)[1,1'-biphenyl]-3-carboxaldehyde](/img/structure/B13934287.png)
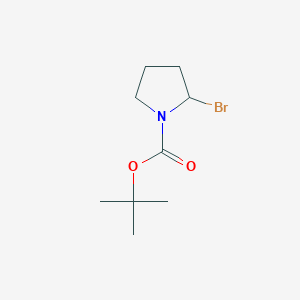
![3-Bromo-4-[(4-methoxyphenyl)methoxy]pyridine](/img/structure/B13934302.png)
![2-[4-(1H-pyrazol-1-yl)phenyl]Cyclobutanone](/img/structure/B13934316.png)

